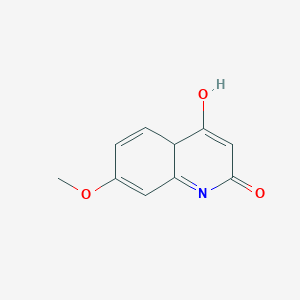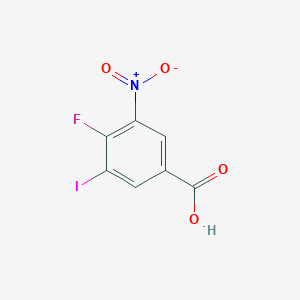
4-hydroxy-7-methoxy-4aH-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-7-methoxy-4aH-quinolin-2-one is an organic compound with the molecular formula C10H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its interesting pharmaceutical and biological activities, making it valuable in drug research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-7-methoxy-4aH-quinolin-2-one can be synthesized through various methods. One common method involves the reaction of hydroxyethyl acetate with 2-methoxyquinoline . The reaction typically requires a base such as diethylamine and is conducted under reflux conditions in a solvent like benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-4aH-quinolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxyquinoline derivatives.
Substitution: Substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives, hydroxyquinoline derivatives, and substituted quinoline compounds .
Scientific Research Applications
4-Hydroxy-7-methoxy-4aH-quinolin-2-one has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes and pigments
Mechanism of Action
The mechanism of action of 4-hydroxy-7-methoxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the growth of microorganisms by disrupting their metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-7-methoxy-2-phenylquinoline
- 7-Amino-3,4-dihydro-1H-quinolin-2-one
- 4-Hydroxy-7-(trifluoromethyl)quinoline
Uniqueness
4-Hydroxy-7-methoxy-4aH-quinolin-2-one is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
|---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C10H9NO3/c1-14-6-2-3-7-8(4-6)11-10(13)5-9(7)12/h2-5,7,12H,1H3 |
InChI Key |
ZFIPSRUAYAVKQK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC(=O)C=C(C2C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 5-methyl-4-oxo-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B15134597.png)



![iron(4+);(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B15134609.png)
![sodium [(4-methyl-1H-imidazol-5-yl)methyl]sulfanide](/img/structure/B15134614.png)

![2-[(5-Oxo-3,4-dihydro-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B15134623.png)
![7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-4aH-quinolin-2-one](/img/structure/B15134630.png)





